2-Methoxyphenothiazine

Descripción

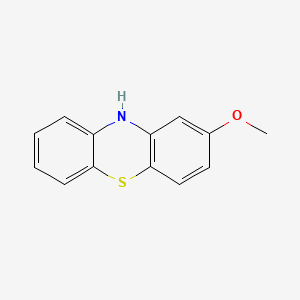

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYKFPHPBCTAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170249 | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771-18-2 | |

| Record name | 2-Methoxy-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1771-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unseen Orchestra: A Technical Guide to the Mechanism of Action of 2-Methoxyphenothiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate molecular mechanisms orchestrated by 2-methoxyphenothiazine derivatives. These compounds, a subset of the broader phenothiazine class of atypical antipsychotics, exhibit a complex polypharmacology that extends beyond their well-known dopamine receptor antagonism. This document provides a comprehensive overview of their interactions with key biological targets, summarizing quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.

Core Mechanisms of Action

This compound derivatives exert their therapeutic and off-target effects through modulation of several key protein families, primarily G-protein coupled receptors (GPCRs) and enzymes. The core mechanisms of action revolve around their ability to antagonize dopamine and adrenergic receptors and inhibit cholinesterases. More recent evidence also points towards their potential as anticancer agents through the induction of apoptosis.

Dopamine D2 Receptor Antagonism

A primary mechanism of action for the antipsychotic effects of this compound derivatives is their antagonism of the dopamine D2 receptor. By blocking the binding of dopamine to these receptors in the mesolimbic pathway of the brain, these compounds are thought to alleviate the positive symptoms of schizophrenia. Levomepromazine, a prominent this compound derivative, demonstrates high affinity for the D2 receptor.[1][2]

The signaling cascade initiated by D2 receptor activation is complex and primarily inhibitory.[3][[“]][5] Upon agonist binding, the D2 receptor, a Gi/o-coupled GPCR, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[[“]][5] Furthermore, D2 receptor activation can modulate ion channel activity and other signaling pathways through the Gβγ subunit.[3]

Alpha-1 Adrenergic Receptor Antagonism

This compound derivatives also exhibit significant antagonism at α1-adrenergic receptors. This action is believed to contribute to some of the sedative and cardiovascular side effects, such as orthostatic hypotension, associated with these drugs. Levomepromazine and its metabolites show a high binding affinity for these receptors.[6]

Alpha-1 adrenergic receptors are Gq-coupled GPCRs.[7] Upon activation by their endogenous ligands, norepinephrine and epinephrine, they activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.[7][8][9]

References

- 1. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 2. scielo.isciii.es [scielo.isciii.es]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-Methoxyphenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Methoxyphenothiazine, a key intermediate in the development of phenothiazine-based pharmaceuticals. The document details the evolution of its synthesis, presenting both historical and contemporary methodologies. It includes detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Emergence of Phenothiazines

The story of this compound is intrinsically linked to the broader history of phenothiazine chemistry. The parent compound, phenothiazine, was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine with sulfur.[1][] This discovery laid the groundwork for the development of a vast class of heterocyclic compounds with significant biological activities. Initially, phenothiazine derivatives found application as dyes and anthelmintics.[3] However, their profound impact on medicine began in the mid-20th century with the discovery of the antipsychotic properties of chlorpromazine, a phenothiazine derivative. This pivotal moment sparked extensive research into phenothiazine analogues, leading to the synthesis of numerous drugs, including Levomepromazine, for which this compound is a crucial precursor.[4]

Historical Synthesis of the Phenothiazine Core

Early methods for the synthesis of the phenothiazine nucleus primarily involved the cyclization of diphenylamine derivatives. Two classical named reactions are of particular historical importance:

-

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[5][6][7] In the context of phenothiazine synthesis, this could involve the reaction of a suitably substituted aminothiophenol with an aryl halide.

-

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction has also been employed for the synthesis of phenothiazines.[8][9][10]

These foundational methods, while historically significant, often required harsh reaction conditions and resulted in modest yields. Modern advancements have led to more efficient and versatile synthetic routes.

Modern Synthesis of this compound

A widely adopted contemporary synthesis of this compound is a three-step process commencing with readily available starting materials: resorcinol and aniline. This improved procedure can achieve a high overall yield.[8][11][12] The synthesis pathway is outlined below.

Caption: Synthetic pathway of this compound.

Experimental Protocols

This step involves the acid-catalyzed condensation of resorcinol with aniline.

-

Procedure: A mixture of resorcinol (1.0 mol) and aniline (1.2 mol) is heated to 185-195 °C with stirring.[13] A catalytic amount of p-toluenesulfonic acid is added, and the reaction mixture is maintained at this temperature, typically with a setup to remove the water formed during the reaction.[14] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess aniline is removed by vacuum distillation. The crude 3-hydroxydiphenylamine is then purified, for example, by recrystallization.

-

Reaction Conditions:

The hydroxyl group of 3-hydroxydiphenylamine is methylated in this step.

-

Procedure: 3-Hydroxydiphenylamine (1.0 mol) is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or potassium carbonate, 1.0-1.5 mol) is added.[13] A methylating agent, such as dimethyl sulfate (1.0-1.5 mol), is then added dropwise while maintaining the reaction temperature between 30-80 °C.[13][15] The reaction is stirred for several hours until completion. The product, 3-methoxydiphenylamine, is then isolated by extraction and purified by distillation or recrystallization.

-

Reaction Conditions:

The final step is the cyclization of 3-methoxydiphenylamine with elemental sulfur.

-

Procedure: 3-Methoxydiphenylamine (1.0 mol) and sulfur (1.0-3.0 mol) are heated in a high-boiling point solvent under reflux.[13] A catalytic amount of iodine (0.001-0.005 mol) is added to initiate the reaction.[13] The reaction mixture is heated at 80-130 °C for 6-12 hours.[13] After the reaction is complete, the solvent is removed, and the crude this compound is purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.[13]

-

Reaction Conditions:

Data Presentation

Table 1: Physicochemical Properties of this compound and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 3-Hydroxydiphenylamine | C₁₂H₁₁NO | 185.22 | 81-82 | 340.7 | Red-brown solid |

| 3-Methoxydiphenylamine | C₁₃H₁₃NO | 199.25 | 30-32 | 185-187 (at 10 mmHg) | - |

| This compound | C₁₃H₁₁NOS | 229.30 | 185-188 | 408.1 | Yellow or pale gray solid |

Table 2: Spectroscopic Data for this compound and Intermediates

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 3-Hydroxydiphenylamine | 6.2-7.4 (m, 9H, Ar-H), 8.5 (br s, 1H, OH) | - | 3400-3300 (O-H, N-H stretch), 3100-3000 (Ar C-H stretch), 1600, 1500 (C=C stretch) |

| 3-Methoxydiphenylamine | 3.75 (s, 3H, OCH₃), 6.5-7.3 (m, 9H, Ar-H) | 55.1 (OCH₃), 102.4, 106.0, 109.1, 117.2, 120.4, 129.2, 130.1, 143.6, 144.2, 160.7 (Ar-C) | 3400 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950, 2850 (C-H stretch), 1600, 1500 (C=C stretch), 1250, 1040 (C-O stretch) |

| This compound | 3.7 (s, 3H, OCH₃), 6.6-7.2 (m, 7H, Ar-H), 8.3 (br s, 1H, NH) | - | 3350 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950, 2850 (C-H stretch), 1600, 1500 (C=C stretch), 1240, 1030 (C-O stretch) |

Application in Drug Development: Synthesis of Levomepromazine

This compound is a pivotal intermediate in the synthesis of several antipsychotic drugs, most notably Levomepromazine. The synthesis involves the alkylation of the nitrogen atom of the phenothiazine ring.

Caption: Synthesis of Levomepromazine from this compound.

A known method for this conversion involves the condensation of this compound with 3-dimethylamino-2-methylpropyl chloride in the presence of a strong base like sodamide in a high-boiling solvent such as xylene.[16]

Mechanism of Action of Levomepromazine: A Multi-Receptor Antagonist

Levomepromazine, derived from this compound, exerts its therapeutic effects through the antagonism of multiple neurotransmitter receptors in the central nervous system.[4][13][17] This multi-receptor binding profile is responsible for its antipsychotic, sedative, and antiemetic properties. The primary signaling pathways affected are:

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects, alleviating positive symptoms such as hallucinations and delusions.[7][17]

-

Serotonin 5-HT2A Receptor Antagonism: Antagonism at 5-HT2A receptors can modulate dopamine release and is thought to contribute to the atypical antipsychotic profile, potentially reducing the risk of extrapyramidal side effects.[17][18]

-

Histamine H1 Receptor Antagonism: Strong blockade of H1 receptors leads to significant sedative and hypnotic effects.[17][19]

-

α-Adrenergic Receptor Antagonism: Blockade of α1- and α2-adrenergic receptors contributes to sedative effects and can cause orthostatic hypotension.[4][14]

-

Muscarinic M1 Receptor Antagonism: Antagonism of muscarinic receptors can lead to anticholinergic side effects such as dry mouth and blurred vision.[4]

Below are simplified diagrams illustrating the general signaling pathways of these receptors and the point of antagonism by Levomepromazine.

Dopamine D2 Receptor Signaling Pathway

References

- 1. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 3. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]

- 6. Pathway-assisted investigation of atypical antipsychotic drugs and serotonin receptors in schizophrenia | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. droracle.ai [droracle.ai]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is Levomepromazine used for? [synapse.patsnap.com]

- 14. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EP2743263A1 - An improved process for the preparation of levomepromazine maleate - Google Patents [patents.google.com]

- 17. What is the mechanism of Levomepromazine? [synapse.patsnap.com]

- 18. youtube.com [youtube.com]

- 19. Histamine receptor - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-Methoxyphenothiazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methoxyphenothiazine, a significant heterocyclic compound with applications in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Core Spectroscopic Data

The structural integrity and purity of this compound (C₁₃H₁₁NOS, Molecular Weight: 229.3 g/mol ) are critical for its use in research and development.[1] The following tables summarize the essential spectroscopic data obtained from experimental analyses.

Table 1: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 229 | 100 | [M]⁺ (Molecular Ion) |

| 214 | ~50 | [M - CH₃]⁺ |

| 186 | ~30 | [M - CH₃ - CO]⁺ |

| 182 | ~25 | [C₁₂H₈N]⁺ |

Table 2: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Due to the limited availability of experimentally derived and assigned public data, the following are predicted chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclei of this compound. These predictions are based on established spectroscopic principles and data from related phenothiazine derivatives.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.8 - 7.5 | Multiplet | Ar-H |

| Methoxy Protons | ~3.8 | Singlet | -OCH₃ |

| Amine Proton | Broad Singlet | Singlet | N-H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Methoxy Carbon | ~55 | -OCH₃ |

| Aromatic Carbons | 115 - 150 | Ar-C |

Table 3: Infrared (IR) Spectroscopy Data

The following table outlines the expected characteristic absorption bands for this compound based on the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3350 | Medium, Sharp | N-H Stretch |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1570 - 1600 | Medium to Strong | C=C Aromatic Ring Stretch |

| 1240 - 1260 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1020 - 1040 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~810 - 840 | Strong | C-H Out-of-plane Bending (Aromatic) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections detail the generalized protocols for the analyses presented.

Mass Spectrometry

The mass spectrum of this compound was obtained using an electron ionization (EI) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Inlet System: Direct insertion probe or gas chromatography inlet

-

Analyzer: Quadrupole or magnetic sector

-

Detector: Electron multiplier

The sample was introduced into the ion source, where it was bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions. These ions were then separated based on their mass-to-charge ratio (m/z) and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra of this compound would be typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

-

Temperature: Ambient temperature

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more

-

The sample is dissolved in a deuterated solvent, and an internal standard is added for chemical shift referencing. The prepared sample is then placed in the NMR spectrometer to acquire the spectra.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound is typically obtained using a Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: Potassium bromide (KBr) pellet method or Nujol mull.

-

KBr Pellet Method: A small amount of the finely ground sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.

-

Nujol Mull Method: The solid sample is ground to a fine paste with a few drops of Nujol (mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Spectrometer: FT-IR spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

The prepared sample is placed in the sample compartment of the FT-IR spectrometer, and the spectrum is recorded by measuring the absorption of infrared radiation.

Visualization of Spectroscopic Workflow

The logical flow of obtaining and interpreting spectroscopic data for the characterization of a chemical compound like this compound can be visualized as follows:

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility profile of 2-Methoxyphenothiazine in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Methoxyphenothiazine, a critical parameter for its application in pharmaceutical and research settings. Due to the limited availability of specific quantitative solubility data for this compound, this document also includes illustrative data from structurally related phenothiazine derivatives to provide a broader context for its expected behavior in various solvent systems.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, the following data points have been reported:

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL[1] | ≥ 0.436 M |

| Methanol | Not Specified | Slightly Soluble[2][3][4] | - |

Note: "Slightly Soluble" is a qualitative description and does not provide a precise quantitative value.

To provide a more comprehensive, albeit illustrative, understanding of how phenothiazine derivatives behave in different solvents, the following table summarizes the solubility of two structurally related compounds, Chlorpromazine HCl and Thioridazine HCl.[5] It is crucial to note that this data is not directly representative of this compound but can offer valuable insights into its potential solubility characteristics.

Table 2: Illustrative Solubility of Structurally Related Phenothiazine Derivatives

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |

| Chlorpromazine HCl | Ethanol | Not Specified | ~30[5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30[5] | |

| Dimethylformamide (DMF) | Not Specified | ~30[5] | |

| Thioridazine HCl | Ethanol | Not Specified | ~10[5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~25[5] | |

| Dimethylformamide (DMF) | Not Specified | ~25[5] |

Disclaimer: The data in Table 2 is for structurally related compounds and should be used for illustrative purposes only. Experimental determination of this compound's solubility is highly recommended for any research or development application.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed protocol for determining the thermodynamic solubility of this compound in various solvents. This method is based on the well-established shake-flask equilibrium method.[5][6]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, methanol, ethanol, acetone, water)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial to avoid disturbing the sedimented solid.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method. A pre-established calibration curve of known concentrations of this compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in defined signaling pathways. As a derivative of phenothiazine, its pharmacological effects are likely related to the antagonism of dopamine receptors, a mechanism common to many antipsychotic drugs. However, further research is required to elucidate the precise molecular targets and signaling cascades modulated by this compound.

This technical guide serves as a foundational resource for understanding the solubility characteristics of this compound. Given the scarcity of direct quantitative data, the provided experimental protocol is essential for researchers and drug development professionals to accurately determine its solubility in their specific solvent systems of interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1771-18-2 [amp.chemicalbook.com]

- 3. Cas 1771-18-2,this compound | lookchem [lookchem.com]

- 4. 1771-18-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. daneshyari.com [daneshyari.com]

An In-depth Technical Guide to 2-Methoxyphenothiazine (CAS 1771-18-2)

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

This guide provides fundamental data on 2-Methoxyphenothiazine, a heterocyclic organic compound with significant applications in medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.

Physicochemical and Pharmacokinetic Data

The following table summarizes the key physicochemical and pharmacokinetic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NOS | [1][2] |

| Molecular Weight | 229.30 g/mol | [1][2] |

| CAS Number | 1771-18-2 | [1][2] |

| Appearance | Pale grey to pale brown solid | [1] |

| Melting Point | 185-188 °C | [3] |

| Boiling Point | 408.1 ± 34.0 °C (Predicted) | [3] |

| Density | 1.235 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa | -1.32 ± 0.20 (Predicted) | [3] |

| LogP | 4.1 (Predicted) | |

| Terminal Half-Life | Approximately 5 hours (in healthy subjects and patients with allergic rhinitis) | [1] |

Spectral Data Summary

Below is a summary of the available spectral data for this compound. Detailed experimental protocols and spectral analyses are provided in subsequent sections.

| Spectrum Type | Key Features |

| ¹H NMR | Aromatic protons, methoxy protons, and N-H proton signals are expected. |

| ¹³C NMR | Signals corresponding to aromatic carbons, the methoxy carbon, and carbons of the phenothiazine core are anticipated. |

| FT-IR | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-S bonds. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns of the phenothiazine core. |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is adapted from a patented method.[4]

2.1.1. Materials and Reagents:

-

Resorcinol

-

Aniline

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydroxide

-

Dimethyl sulfate (methylating agent)

-

Sulfur

-

Iodine (initiator)

-

Cyclohexane (solvent)

-

Nitrogen gas (for inert atmosphere)

2.1.2. Synthesis Workflow

Caption: Synthetic workflow for this compound.

2.1.3. Detailed Procedure:

-

Step 1: Amination. In a 1000 ml three-necked flask, mix 44.7 g of aniline and 44.0 g of resorcinol. Under a nitrogen atmosphere, heat the mixture to 140°C until completely dissolved. Add 1.32 g of p-toluenesulfonic acid and continue heating to 185-195°C. Maintain the reaction at this temperature for 6 hours. Monitor the reaction by HPLC. Once complete, cool the mixture to 70°C to obtain Intermediate I (3-hydroxydiphenylamine).[4]

-

Step 2: Methylation. To Intermediate I, add 312 g of cyclohexane and 29.7 g of a 60% sodium hydroxide solution. Reflux the mixture to remove water. Cool to 50°C and add 60.8 g of dimethyl sulfate dropwise. Let the reaction proceed for 8 hours. After cooling, the resulting product is Intermediate II (3-methoxydiphenylamine).[4]

-

Step 3: Cyclization. To Intermediate II, add 140 g of cyclohexane and 12.2 g of sulfur. Heat the mixture until the solids are completely dissolved. Add 0.42 g of iodine and heat to reflux at 85°C for 10 hours. Cool the reaction mixture to allow the solid product to precipitate. Filter the solid to obtain crude this compound.[4]

-

Step 4: Purification. Recrystallize the crude product from 137 g of cyclohexane to yield pure this compound. The reported yield is approximately 61.3 g with an HPLC purity of 97%.[4]

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is available for the determination of this compound as an impurity in levomepromazine samples.[5]

-

Stationary Phase: Cellulose tris(4-methylbenzoate) chiral selector.

-

Mobile Phase: 0.1% diethylamine in methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection.

-

Run Time: Separation is achieved within 10 minutes.

2.2.2. Spectroscopic Analysis

-

Sample Preparation: For NMR analysis, dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆. For FT-IR, the solid sample can be analyzed directly using an ATR accessory or prepared as a KBr pellet. For mass spectrometry, the sample is typically introduced into the ion source after dissolution in a suitable solvent.

-

Instrumentation: Standard NMR spectrometers (e.g., 300 or 500 MHz for ¹H NMR), FT-IR spectrometers, and mass spectrometers (e.g., with electron ionization) are used.

Mechanism of Action and Signaling Pathways

As a phenothiazine derivative, this compound is expected to exert its primary pharmacological effects through the antagonism of dopamine D2 receptors in the central nervous system. This is the hallmark mechanism of action for typical antipsychotic drugs.

Dopamine D2 Receptor Antagonism

Phenothiazines block the action of dopamine at D2 receptors, particularly in the mesolimbic pathway. This blockade helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.

Signaling Pathway

The antagonism of D2 receptors by phenothiazines disrupts the normal downstream signaling cascade initiated by dopamine.

Caption: Dopamine D2 receptor signaling pathway and its inhibition by this compound.

Spectral Analysis

While specific spectral data files for this compound are not publicly available, the expected spectral characteristics can be inferred from its chemical structure and data for similar compounds.

¹H NMR Spectroscopy (Expected)

-

Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm. The substitution pattern on the phenothiazine ring system will lead to a complex splitting pattern.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)

-

Aromatic Carbons: Multiple signals in the range of 110-150 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Phenothiazine Core Carbons: Signals corresponding to the carbons of the tricyclic system.

FT-IR Spectroscopy (Expected)

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹.

-

C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.

-

C-H Aliphatic Stretch (methoxy group): Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (aryl ether): Strong peaks in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

C-N Stretch: In the 1250-1350 cm⁻¹ region.

-

C-S Stretch: Weaker bands in the fingerprint region.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[6]

-

Molecular Ion (M⁺): m/z = 229.

-

Major Fragments: The fragmentation pattern would be characteristic of the phenothiazine core, likely involving losses of the methoxy group and rearrangements of the tricyclic system.

Toxicology and Safety

Hazard Identification

Based on available safety data sheets, this compound is associated with the following hazards:[7][8]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures

Standard laboratory safety precautions should be followed when handling this compound.[7]

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Toxicological Profile of Phenothiazines

-

Extrapyramidal Symptoms: Due to dopamine receptor blockade.

-

Anticholinergic Effects: Dry mouth, blurred vision, constipation.

-

Sedation: Due to histamine H1 receptor antagonism.

-

Orthostatic Hypotension: Due to α-adrenergic receptor blockade.

Applications

This compound is a versatile intermediate with several key applications:

-

Pharmaceutical Intermediate: It is a crucial building block in the synthesis of antipsychotic drugs such as Levomepromazine and Methotrimeprazine.[9]

-

Agrochemical Intermediate: Used in the synthesis of certain pesticides.[9]

-

Polymer Industry: Employed as a polymer monomer inhibitor.[9]

-

Research Chemical: Used in the study of phenothiazine derivatives and their biological activities. It is also available as a reference standard for analytical purposes.[10]

References

- 1. CAS 1771-18-2: 2-Methoxy-10H-phenothiazine | CymitQuimica [cymitquimica.com]

- 2. This compound-1771-18-2 [ganeshremedies.com]

- 3. Cas 1771-18-2,this compound | lookchem [lookchem.com]

- 4. CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents [patents.google.com]

- 5. Simultaneous determination of dextromepromazine and related substances this compound and levomepromazine sulfoxide in levomepromazine on a cellulose tris(4-methylbenzoate) chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 2-Methoxy-10H-phenothiazine | 1771-18-2 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Methoxy Phenothiazine - CAS - 1771-18-2 | Axios Research [axios-research.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Methoxyphenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Methoxyphenothiazine, a significant heterocyclic compound with applications in pharmaceuticals and organic synthesis. This document details its melting and boiling points, and provides illustrative experimental workflows for its synthesis and characterization, alongside a generalized view of the signaling pathways influenced by the broader phenothiazine class of compounds.

Core Physical and Chemical Properties

This compound is a phenothiazine derivative characterized by a methoxy group substitution. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs.[1][2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Melting Point | 185-188 °C | [3] |

| Boiling Point | 408.1 °C at 760 mmHg | Not explicitly cited |

| Molecular Formula | C₁₃H₁₁NOS | [3] |

| Molecular Weight | 229.30 g/mol | Not explicitly cited |

| Appearance | Yellow or pale gray solid | Not explicitly cited |

| Solubility | Soluble in DMSO and slightly soluble in Methanol | Not explicitly cited |

Experimental Protocols

While specific experimental determinations for the melting and boiling points of this compound are not extensively detailed in the public literature, standard laboratory procedures are applicable. The following sections outline a typical synthesis protocol, which yields the compound for subsequent physical property analysis, and general methods for determining its melting and boiling points.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from readily available reagents.[3] The workflow for this synthesis is depicted in the diagram below.

Methodology:

-

Condensation: Resorcinol and aniline are reacted in the presence of a catalyst such as p-toluenesulfonic acid with heating to produce 3-hydroxydiphenylamine.[3]

-

Methylation: The resulting 3-hydroxydiphenylamine is then methylated using a methylating agent like dimethyl sulfate in the presence of a base to yield 3-methoxydiphenylamine.

-

Cyclization: 3-Methoxydiphenylamine undergoes a cyclization reaction with sulfur, catalyzed by iodine, upon heating to form the tricyclic phenothiazine ring system of this compound.[3]

-

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain pure this compound.

Determination of Melting Point

The melting point of the purified this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[4] For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

Protocol (Micro-Boiling Point):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

The liquid is then allowed to cool, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.[5]

Biological Context: Signaling Pathways

Phenothiazine derivatives are known to exert a wide range of biological effects, often through their interaction with various cellular signaling pathways. While specific pathways for this compound are not extensively documented, the general mechanisms of phenothiazines involve interactions with cell membranes, intercalation into DNA, and modulation of protein kinase C (PKC) and calmodulin activity.[2][6] These interactions can disrupt cellular signaling and lead to downstream effects such as apoptosis and inhibition of cell proliferation.[7]

References

- 1. This compound-1771-18-2 [ganeshremedies.com]

- 2. Chemical structure of phenothiazines and their biological activity [ouci.dntb.gov.ua]

- 3. CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents [patents.google.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Phenothiazines: A Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Phenothiazines, a class of tricyclic heterocyclic compounds, have a rich history in pharmacotherapy, initially gaining prominence for their antipsychotic effects. However, decades of research have unveiled a remarkable breadth of biological activities, extending to anticancer, antimicrobial, and antioxidant properties. This technical guide provides an in-depth review of the diverse biological activities of phenothiazines, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into the potential of phenothiazine derivatives as therapeutic agents in various disease contexts.

Anticancer Activity of Phenothiazines

Phenothiazines have emerged as a promising class of compounds in oncology, exhibiting cytotoxic and cytostatic effects against a wide range of cancer cell lines. Their anticancer activity is attributed to the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Modulation of Key Signaling Pathways

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Phenothiazines have been shown to inhibit this pathway, leading to the suppression of tumor growth. For instance, chlorpromazine has been demonstrated to downregulate the phosphorylation of Akt and mTOR in cancer cells, thereby inducing apoptosis.

Caption: Phenothiazine-mediated inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Some phenothiazine derivatives, such as trifluoperazine, have been found to suppress the phosphorylation of ERK, thereby inhibiting cancer cell invasion and angiogenesis.

The Multifaceted Therapeutic Potential of 2-Methoxyphenothiazine in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenothiazine, a key heterocyclic scaffold, has emerged as a versatile building block in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound and its derivatives, with a focus on their synthesis, anticancer, antimicrobial, and neuroleptic activities. This document consolidates quantitative bioactivity data, detailed experimental protocols, and explores the underlying mechanisms of action, including the modulation of critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Phenothiazines are a class of tricyclic heterocyclic compounds that have historically played a pivotal role in pharmacotherapy, most notably as the first generation of antipsychotic drugs.[1] The phenothiazine core, with its unique "butterfly" conformation, provides a privileged scaffold for drug design, allowing for substitutions at various positions to modulate pharmacological activity. This compound, characterized by a methoxy group at the 2-position of the phenothiazine ring system, serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and neuroleptic effects, highlighting the significant therapeutic potential of this chemical entity.[3][4][5] This guide aims to provide an in-depth exploration of the medicinal chemistry of this compound, offering a technical resource for the scientific community.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of novel drug candidates. Various synthetic strategies have been employed to achieve these goals, often involving multi-step reaction sequences.

Synthesis of this compound

An improved and commonly cited method for the synthesis of this compound starts from resorcinol and aniline. The key steps involve condensation, methylation, and cyclization.[2] A patented method outlines a four-step process that includes:

-

Dehydration and amination reaction of resorcinol and aniline.

-

Etherification to introduce the methoxy group.

-

Ring closure reaction using sulfur and iodine.

-

Recrystallization to yield the pure product.

Synthesis of N-Substituted this compound Derivatives

The nitrogen atom at the 10-position of the phenothiazine ring is a common site for modification to generate diverse derivatives with varied pharmacological profiles. A general approach involves the N-alkylation of the this compound core with various alkyl halides or other suitable electrophiles in the presence of a base.

Experimental Protocol: General Synthesis of N-Substituted this compound Derivatives

A general procedure for the synthesis of N-substituted derivatives is as follows:

-

To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide or acetone), a base such as potassium carbonate or sodium hydride is added.

-

The mixture is stirred at room temperature for a specified time to facilitate the formation of the phenothiazine anion.

-

The desired alkylating agent (e.g., an alkyl halide) is then added to the reaction mixture.

-

The reaction is heated to a specific temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the desired N-substituted this compound derivative.

Anticancer Applications

Phenothiazine derivatives have garnered significant attention for their potential as anticancer agents, with several studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis. The anticancer effects of these compounds are often attributed to their interaction with various cellular targets and modulation of key signaling pathways.

In Vitro Anticancer Activity

Numerous studies have reported the cytotoxic effects of phenothiazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |

| PEGylated Phenothiazine | HeLa | Cervical Cancer | 229.1 | [6] |

| PEGylated Phenothiazine | MeWo | Skin Cancer | 251.9 | [6] |

| PEGylated Phenothiazine | HepG2 | Liver Cancer | 161.3 | [6] |

| PEGylated Phenothiazine | MCF7 | Breast Cancer | 131.7 | [6] |

| 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 | Breast Cancer | 6.6 | [4] |

| Quinazoline chalcone derivative | - | - | 0.19 - 3.55 | [7] |

| Indole chalcone derivative | Various | Various | 0.003 - 0.009 | [7] |

Table 1: In Vitro Anticancer Activity of Selected Phenothiazine and Related Derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ej-chem.org [ej-chem.org]

- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchhub.com [researchhub.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Improved synthesis protocol for 2-Methoxyphenothiazine

An Improved Synthesis Protocol for 2-Methoxyphenothiazine: Application Notes and Methodologies

Application Note

Introduction: this compound (CAS: 1771-18-2) is a critical heterocyclic compound and a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] It belongs to the phenothiazine class of molecules, which are foundational for numerous antipsychotic, antiemetic, and antihistaminic drugs.[3] Notably, it serves as a precursor for APIs such as Levomepromazine, Methotrimeprazine, and Methoxypromazine, which are used in the treatment of psychotic disorders.[2] Given its importance, the development of efficient, high-yield, and environmentally conscious synthesis protocols is of significant interest to the pharmaceutical and chemical industries.

Challenges in Traditional Synthesis: Traditional methods for synthesizing the phenothiazine core, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures (frequently over 200°C) and the use of stoichiometric amounts of copper catalysts.[4][5] These conditions can limit functional group tolerance and pose challenges for scale-up and purification. Modern cross-coupling reactions like the Buchwald-Hartwig amination offer milder alternatives for forming the key C-N bonds but can rely on expensive palladium catalysts and complex ligands.[6][7][8]

Improved Protocol Overview: This document details an improved, high-yield synthesis procedure for this compound starting from readily available commercial reagents: resorcinol and aniline.[9][10] The protocol is a three-step process involving condensation, methylation, and a final cyclization reaction. This method has been optimized to achieve an overall yield as high as 74.2% through the strategic use of specific catalysts and solvents.[10] A key advantage of a variation of this method is the use of a single solvent for the latter two steps, which simplifies product separation, reduces solvent costs, and enhances the safety and environmental profile of the process.[11]

Logical Flow of Synthetic Strategies

Figure 1: A diagram illustrating the primary improved three-step synthesis pathway and alternative synthetic strategies leading to this compound.

Experimental Protocols: Improved Three-Step Synthesis

This protocol is based on an optimized procedure starting from resorcinol and aniline.[9][10][11]

Step 1: Condensation to form 3-Hydroxydiphenylamine (Intermediate I)

This step involves the dehydration and amination reaction between resorcinol and aniline.

-

Reactants and Catalysts

Reagent Molar Ratio Catalyst Temperature (°C) Resorcinol 1 p-Toluenesulfonic acid 185-195 | Aniline | 1.2 | (or H₂SO₄, H₃PO₄) | |

-

Protocol:

-

In a reaction vessel equipped with a mechanical stirrer and a distillation setup, combine resorcinol (1.0 eq) and aniline (1.2 eq).

-

Begin stirring to create a uniform mixture.

-

Add the catalyst (e.g., p-Toluenesulfonic acid, 0.05 eq).

-

Heat the mixture to 185-195°C. Water will be generated and should be removed via distillation.

-

Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture. The crude Intermediate I can be purified or used directly in the next step.

-

Step 2: O-Methylation to form 3-Methoxydiphenylamine (Intermediate II)

This step is an etherification reaction to methylate the hydroxyl group of Intermediate I.

-

Reagents and Conditions

Reagent Molar Ratio Base Methylating Agent Solvent Temperature (°C) Time (h) Intermediate I 1 K₂CO₃ (1-1.5 eq) Dimethyl sulfate Toluene 30-80 3-8 | | | (or NaOH, KOH) | (or Iodomethane) | (or DMF) | | |

-

Protocol:

-

Dissolve Intermediate I (1.0 eq) in a suitable solvent (e.g., Toluene) in a three-necked flask.

-

Add a base such as potassium carbonate (1.2 eq).

-

Heat the mixture to the desired temperature (e.g., 60°C) with vigorous stirring.

-

Add the methylating agent (e.g., dimethyl sulfate, 1.1 eq) dropwise over 30 minutes, maintaining the temperature.

-

After the addition is complete, continue stirring for 3-8 hours until the reaction is complete (monitored by TLC/HPLC).

-

Cool the mixture, filter off the inorganic salts, and wash the filter cake with the solvent.

-

The filtrate containing Intermediate II can be concentrated and purified or carried forward directly.

-

Step 3: Cyclization to form this compound

The final step is a thionation and ring-closure reaction to form the phenothiazine core.

-

Reagents and Conditions

Reagent Molar Ratio Catalyst Solvent Temperature (°C) Time (h) Intermediate II 1 Iodine (catalytic) Toluene 80-130 (Reflux) 6-12 | Sulfur | 1-3 | | (or Polysubstituted aromatics) | | |

-

Protocol:

-

To the solution of Intermediate II (1.0 eq) in the chosen solvent (e.g., Toluene), add elemental sulfur (2.0 eq).

-

Heat the mixture to reflux (80-130°C).

-

Add a catalytic amount of iodine to initiate the cyclization reaction.

-

Maintain the reaction at reflux for 6-12 hours. Hydrogen sulfide gas may be evolved, so the reaction should be conducted in a well-ventilated fume hood with appropriate scrubbing.

-

Monitor the reaction for the disappearance of Intermediate II.

-

Upon completion, cool the reaction mixture.

-

The crude product can be isolated by filtration or by removing the solvent under reduced pressure.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield the pure product.

-

Workflow Visualization

Figure 2: Workflow diagram for the improved three-step synthesis of this compound.

Alternative Synthetic Approaches

For a comprehensive understanding, researchers can consider alternative modern catalytic methods for key bond-forming steps.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and can be an alternative to the initial condensation step.[7][12] This approach would typically involve coupling an aryl halide (e.g., 3-methoxyphenyl bromide) with an aniline derivative.

-

General Scheme: Aryl Halide + Amine --(Pd Catalyst, Ligand, Base)--> Diaryl-amine

-

Advantages: Milder reaction conditions compared to Ullmann condensation, broader substrate scope, and high functional group tolerance.[12]

-

Challenges: Requires expensive palladium catalysts and specialized phosphine ligands, and careful optimization of reaction conditions (catalyst, ligand, base, solvent).[6]

Ullmann Condensation

This classical copper-catalyzed reaction is another method for forming the diphenylamine core.[4][13]

-

General Scheme: Aryl Halide + Amine/Alcohol --(Cu Catalyst, Base)--> C-N/C-O Coupled Product

-

Advantages: Utilizes less expensive copper catalysts.

-

Challenges: Typically requires high temperatures, polar aprotic solvents, and stoichiometric amounts of copper, which can lead to difficulties in product purification.[4] Modern improvements involve the use of ligands to accelerate the reaction at lower temperatures.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound-1771-18-2 [ganeshremedies.com]

- 3. CAS 1771-18-2: 2-Methoxy-10H-phenothiazine | CymitQuimica [cymitquimica.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. synarchive.com [synarchive.com]

Step-by-step synthesis of 2-Methoxyphenothiazine from resorcinol and aniline

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methoxyphenothiazine, a crucial intermediate in the development of various pharmaceutical agents, particularly antipsychotic drugs.[1][2][3] The synthesis commences from readily available starting materials, resorcinol and aniline. The described methodology is based on established chemical transformations, including amination, methylation, and cyclization, and has been optimized to achieve high yields.[4][5]

I. Overview of the Synthetic Pathway

The synthesis of this compound from resorcinol and aniline is a multi-step process that can be broadly categorized into three key stages:

-

Condensation Reaction: Resorcinol and aniline undergo a dehydration and amination reaction to form an intermediate compound.[6]

-

Methylation: The hydroxyl group of the intermediate is methylated to introduce the methoxy functional group.[6]

-

Cyclization: The methylated intermediate undergoes a ring-closure reaction to form the final product, this compound.[6]

An improved version of this synthesis has been reported to achieve a total yield of up to 74.2%.[4][5]

II. Experimental Protocols

This section details the materials, equipment, and procedures for each step of the synthesis.

Step 1: Synthesis of Intermediate I (Amination of Resorcinol)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Aniline | 93.13 | 44.7 g |

| Resorcinol | 110.1 | 44.0 g |

| p-Toluenesulfonic acid | 172.20 | 1.32 g |

| Nitrogen gas | - | As needed |

Equipment:

-

1000 ml three-necked flask

-

Heating mantle with stirrer

-

Thermometer

-

Condenser

Procedure:

-

Add 44.7 g of aniline and 44.0 g of resorcinol to a 1000 ml three-necked flask.[6]

-

Under a nitrogen atmosphere, heat the mixture to 140°C with stirring until the solids are completely dissolved.[6]

-

Add 1.32 g of p-toluenesulfonic acid as a catalyst.[6]

-

Increase the temperature to 185-195°C and continue the reaction, allowing for the removal of water formed during the dehydration and amination process.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to obtain Intermediate I.

Step 2: Synthesis of Intermediate II (Methylation)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Intermediate I | - | From Step 1 |

| Cyclohexane | 84.16 | 312 g |

| Sodium hydroxide (60% solution) | 40.00 | 29.7 g |

| Dimethyl sulfate | 126.13 | 60.8 g |

Equipment:

-

Reaction flask from Step 1

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with stirrer

Procedure:

-

To the flask containing Intermediate I, add 312 g of cyclohexane and 29.7 g of a 60% sodium hydroxide solution.[6]

-

Heat the mixture to reflux and separate the water formed.[6]

-

Cool the reaction mixture to 50°C.[6]

-

Add 60.8 g of dimethyl sulfate dropwise to the mixture.[6]

-

Maintain the reaction at this temperature for 8 hours.[6]

-

After the reaction is complete, cool the mixture to obtain Intermediate II.[6]

Step 3: Synthesis of this compound (Cyclization)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Intermediate II | - | From Step 2 |

| Cyclohexane | - | As needed |

| Sulfur | 32.06 | As needed |

| Iodine | 253.81 | As needed |

Equipment:

-

Reaction flask

-

Reflux condenser

-

Heating mantle with stirrer

Procedure:

-

To the solution containing Intermediate II, add sulfur and a catalytic amount of iodine.[6]

-

Heat the mixture to reflux to initiate the ring-closure reaction.[6]

-

Monitor the reaction by TLC until completion.

-

The resulting product is the crude this compound.[6]

Step 4: Purification

Materials and Reagents:

| Reagent |

| Suitable solvent for recrystallization (e.g., ethanol) |

Equipment:

-

Beakers

-

Buchner funnel and flask

-

Filter paper

-

Melting point apparatus

Procedure:

-

The crude this compound is purified by recrystallization from a suitable solvent to obtain the pure product.[6]

-

The melting point of the purified this compound is reported to be 185-187°C.[6]

III. Data Summary

Table 1: Reagent Quantities for the Synthesis of this compound

| Step | Reagent | Quantity |

| 1 | Aniline | 44.7 g |

| Resorcinol | 44.0 g | |

| p-Toluenesulfonic acid | 1.32 g | |

| 2 | Cyclohexane | 312 g |

| Sodium hydroxide (60%) | 29.7 g | |

| Dimethyl sulfate | 60.8 g | |

| 3 | Sulfur | Varies |

| Iodine | Catalytic amount |

Table 2: Reaction Conditions

| Step | Parameter | Value |

| 1 | Temperature | 140°C, then 185-195°C |

| 2 | Temperature | Reflux, then 50°C |

| Reaction Time | 8 hours | |

| 3 | Temperature | Reflux |

IV. Visualizations

// Nodes Start [label="Start Materials:\nResorcinol & Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Condensation\n- p-Toluenesulfonic acid\n- Heat (185-195°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate I", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Methylation\n- Dimethyl sulfate\n- NaOH, Cyclohexane\n- Heat (50°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Intermediate II", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Cyclization\n- Sulfur, Iodine\n- Reflux in Cyclohexane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeProduct [label="Crude\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Purification\n- Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Pure\nthis compound", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> CrudeProduct; CrudeProduct -> Step4; Step4 -> FinalProduct; }

References

- 1. CAS 1771-18-2: 2-Methoxy-10H-phenothiazine | CymitQuimica [cymitquimica.com]

- 2. This compound-1771-18-2 [ganeshremedies.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 2-Methoxyphenothiazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical synthesis of 2-Methoxyphenothiazine, a significant intermediate in the development of pharmaceuticals and other commercially important chemical products.[1][2] The synthesis primarily involves a three-step process encompassing condensation, methylation, and cyclization reactions. The protocols provided are based on established methods, offering a reproducible pathway to this valuable compound.[1][3][4]

Overview of the Synthetic Pathway

The synthesis of this compound commences with the condensation of resorcinol and aniline to produce 3-hydroxydiphenylamine. This intermediate subsequently undergoes methylation to yield 3-methoxydiphenylamine. The final step is a cyclization reaction of 3-methoxydiphenylamine with elemental sulfur, catalyzed by iodine, to form the target molecule, this compound.[1] An improved synthesis strategy has reported an overall yield as high as 74.2%.[3][4]

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-hydroxydiphenylamine (Intermediate I) via Condensation

This step involves the dehydration and amination reaction between resorcinol and aniline.[1]

Protocol:

-

Evenly mix resorcinol and aniline.

-

Under stirring, add a catalyst. Suitable catalysts include p-toluenesulfonic acid, benzenesulfonic acid, sulfuric acid, or phosphoric acid.[1]

-

Heat the mixture to initiate the dehydration and amination reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

The resulting product is Intermediate I (3-hydroxydiphenylamine).

Step 2: Synthesis of 3-methoxydiphenylamine (Intermediate II) via Methylation

This procedure describes the etherification of Intermediate I.[1]

Protocol:

-

To Intermediate I, add a suitable solvent and an alkali.

-

Heat the mixture.

-

Add a methylating reagent dropwise. Common methylating agents include dimethyl sulfate, dimethyl carbonate, or trimethyl orthoformate.[1]

-

Maintain the reaction temperature between 30-80°C for 3-8 hours.[1]

-

The amount of alkali used should be 1.0 to 1.5 times the molar amount of Intermediate I.[1]

-

Monitor the reaction by TLC.

-

Upon completion, the product is Intermediate II (3-methoxydiphenylamine).

Step 3: Synthesis of this compound via Cyclization

This final step involves a ring-closure reaction to form the phenothiazine core.[1]

Protocol:

-

To Intermediate II, add a solvent, elemental sulfur, and a catalytic amount of iodine.

-

Heat the mixture to reflux (80-130°C) for 6-12 hours to initiate the cyclization.[1]

-

The amount of sulfur should be 1.0 to 3.0 times the molar amount of Intermediate II, and iodine should be 0.001 to 0.005 times the molar amount of Intermediate II.[1]

-

Cool the reaction mixture to allow the crude product to precipitate.

-

Filter the solid.

-

Recrystallize the crude product from a suitable solvent (e.g., methylcyclohexane) to obtain pure this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound based on a published protocol.[1]

Table 1: Reaction Conditions for Methylation of 3-hydroxydiphenylamine (Intermediate I)

| Parameter | Value |

| Reaction Temperature | 30-80°C |

| Reaction Time | 3-8 hours |

| Alkali to Intermediate I Molar Ratio | 1.0 - 1.5 |

Table 2: Reaction Conditions for Cyclization of 3-methoxydiphenylamine (Intermediate II)

| Parameter | Value |

| Reaction Temperature | 80-130°C |

| Reaction Time | 6-12 hours |

| Sulfur to Intermediate II Molar Ratio | 1.0 - 3.0 |

| Iodine to Intermediate II Molar Ratio | 0.001 - 0.005 |

Table 3: Example Yield and Purity

| Product | Yield | Purity (HPLC) |

| This compound | 67.7% (overall) | 97% |

Data extracted from a specific example in patent CN105418537A.[1]

Logical Relationship of Key Reaction Steps

The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. This dependency is crucial for the overall success of the synthesis.

Caption: Logical flow of the this compound synthesis.

References

Application Notes and Protocols for 2-Methoxyphenothiazine in API Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenothiazine is a critical heterocyclic intermediate extensively utilized in the pharmaceutical industry for the synthesis of various Active Pharmaceutical Ingredients (APIs). Its unique tricyclic structure serves as a versatile scaffold for the development of drugs, particularly those targeting the central nervous system. These application notes provide detailed protocols and data for the use of this compound in the synthesis of Levomepromazine, a prominent antipsychotic medication. Furthermore, this document elucidates the complex signaling pathways through which Levomepromazine exerts its therapeutic effects.

API Synthesis: Levomepromazine

Levomepromazine, also known as methotrimeprazine, is a phenothiazine antipsychotic used in the treatment of schizophrenia and other psychotic disorders. The synthesis of Levomepromazine from this compound is a well-established process involving N-alkylation.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of Levomepromazine from this compound under various reported conditions.

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | This compound | This compound | This compound |

| Alkylating Agent | 3-dimethylamino-2-methylpropyl chloride | 3-dimethylamino-2-methylpropyl chloride | 3-dimethylamino-2-methylpropyl chloride |

| Base | Sodamide (NaNH₂) | Solid Potassium Hydroxide (KOH) | Not specified |

| Solvent | Xylene | Toluene | Xylene |

| Catalyst | None | Crown Ether | None |

| Reaction Temperature | 130°C | Reflux | Boiling |

| Reaction Time | 20 hours | 7 hours | 18 hours |

| Reported Yield | Not specified | 93% | Not specified |

| Reported Purity (HPLC) | >98% | Not specified | Not specified |

Experimental Protocols

This protocol details the N-alkylation of this compound to produce the racemic mixture of Levomepromazine.

Materials:

-

This compound

-

3-dimethylamino-2-methylpropyl chloride

-

Sodamide

-

Anhydrous Xylene

-

Water

-

Methanesulfonic acid solution (normal)

-

Ether

-

Sodium hydroxide solution

-

Anhydrous potassium carbonate

-

Round-bottom flask with reflux condenser and mechanical stirrer